

JNJ-4355: A Potent MCL-1 Inhibitor for Overcoming Venetoclax Resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-4355

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A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to venetoclax, a highly effective BCL-2 inhibitor, presents a significant challenge in the treatment of various hematological malignancies. A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This guide provides a comparative analysis of **JNJ-4355**, a novel and potent MCL-1 inhibitor, and other emerging MCL-1 targeted therapies in the context of venetoclax-resistant cell lines.

Introduction to JNJ-4355

JNJ-4355 is a highly potent, second-generation MCL-1 inhibitor developed by Janssen.[1] It is a 1,4-indolyl macrocycle designed to have improved physicochemical properties over first-generation MCL-1 inhibitors, including high solubility and a short pharmacokinetic profile.[1][2] These characteristics allow for better control of drug exposure and may lead to an improved therapeutic index.[1] Preclinical data have demonstrated its high affinity for MCL-1 and potent anti-tumor activity in various hematological cancer models.[1][2]

The Role of MCL-1 in Venetoclax Resistance

Venetoclax induces apoptosis by selectively inhibiting the anti-apoptotic protein BCL-2.[3][4] However, cancer cells can evade this by upregulating other anti-apoptotic BCL-2 family members, particularly MCL-1 and BCL-XL.[4][5] MCL-1 sequesters pro-apoptotic proteins like BIM, preventing them from activating the apoptotic cascade.[4] This functional redundancy

makes MCL-1 a critical survival factor in venetoclax-resistant cells, providing a strong rationale for targeting MCL-1 to restore sensitivity to apoptosis.

Comparative Efficacy of MCL-1 Inhibitors in Venetoclax-Resistant Models

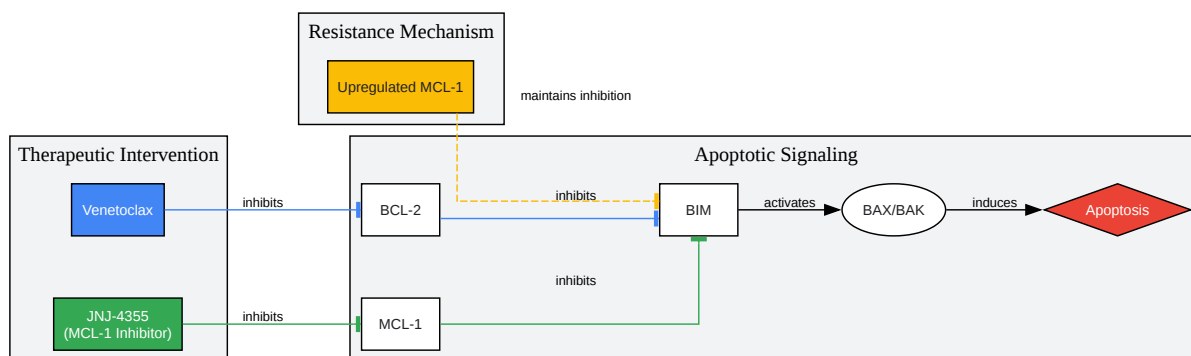
While direct head-to-head clinical data is limited, preclinical studies provide valuable insights into the efficacy of **JNJ-4355** and other MCL-1 inhibitors in overcoming venetoclax resistance. The following table summarizes key quantitative data from various studies on MCL-1 inhibitors in venetoclax-resistant or MCL-1 dependent cell lines.

Drug	Alternative Names	Target	Cell Line(s)	Key Findings	Efficacy Data (IC50/AC50/Ki)	Citation(s)
JNJ-4355	-	MCL-1	MOLP8 (Multiple Myeloma), AML patient samples	Highly potent, optimized physicochemical properties. Complete tumor regression in a mouse xenograft model.	Ki (hMCL1): 0.016 nM; AC50 (MOLP8): 8.7 nM; AC50 (AML patient samples): < 1 to 595 nM	[1][2]
VU661013	-	MCL-1	Venetoclax-resistant AML cell lines	Active in venetoclax-resistant cells and patient-derived xenografts. Synergistic with venetoclax.	Data on growth inhibition and cytochrome C release available, specific IC50s not provided in the abstract.	[6]
AZD5991	-	MCL-1	Venetoclax-resistant AML and Multiple Myeloma cell lines	Synergistic ally induces apoptosis with venetoclax in intrinsically	Data on synergistic effects and apoptosis induction available, specific IC50s not	[3][5]

				and acquired resistant cells.	provided in the abstract.
AMG-176	-	MCL-1	AML and Multiple Myeloma cell lines, primary patient samples	Orally bioavailable, induces rapid apoptosis. Synergistic with venetoclax in AML models.	Data on apoptosis induction and in vivo efficacy available, specific IC50s not provided in the abstract. [7]
S63845	-	MCL-1	Venetoclax-resistant AML cell lines	Highly sensitive in venetoclax-resistant AML cells. Strong synergy with venetoclax.	Data on synergistic apoptosis induction available, specific IC50s not provided in the abstract. [1]

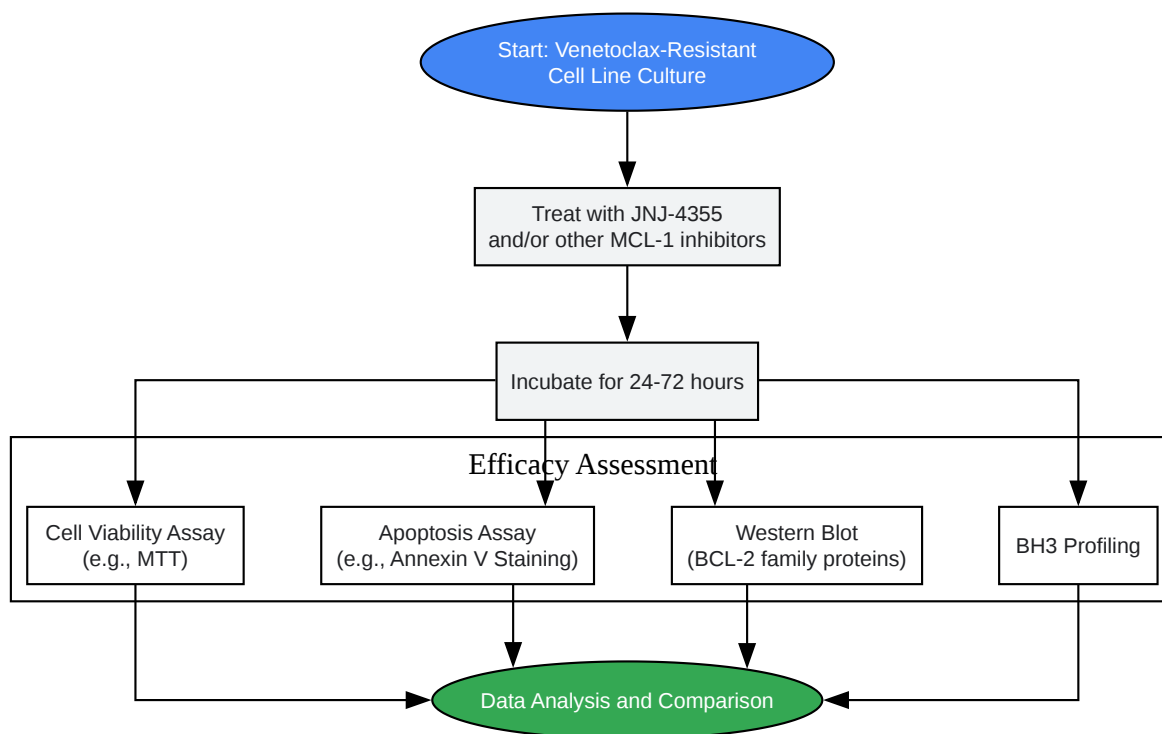
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of venetoclax resistance and the action of **JNJ-4355**.



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Caption: General experimental workflow for evaluating MCL-1 inhibitor efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MCL-1 inhibitors on venetoclax-resistant cell lines.

Materials:

- Venetoclax-resistant leukemia cell lines

- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
- Prepare serial dilutions of the MCL-1 inhibitor in complete medium.
- Add 100 μ L of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate and carefully remove the supernatant.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by MCL-1 inhibitors.

Materials:

- Venetoclax-resistant leukemia cell lines
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at a density of 2×10^5 cells/well.
- Treat the cells with various concentrations of the MCL-1 inhibitor for 24-48 hours.
- Harvest the cells by centrifugation and wash twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for BCL-2 Family Proteins

Objective: To analyze the expression levels of anti-apoptotic and pro-apoptotic proteins.

Materials:

- Cell lysates from treated and untreated cells

- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against BCL-2, MCL-1, BCL-XL, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

Procedure:

- Prepare protein lysates from cells and determine protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Normalize the protein expression to the loading control.

BH3 Profiling

Objective: To assess the mitochondrial apoptotic priming and dependency on specific anti-apoptotic BCL-2 family members.

Materials:

- Leukemia cell lines or primary patient samples

- BH3 peptides (e.g., BIM, BAD, NOXA)
- Permeabilization buffer (e.g., containing digitonin)
- Mitochondrial membrane potential-sensitive dyes (e.g., JC-1) or cytochrome c release assay components
- Flow cytometer or plate reader

Procedure (simplified concept):

- Cells are gently permeabilized to allow the entry of BH3 peptides.
- Permeabilized cells are exposed to a panel of BH3 peptides that selectively engage different anti-apoptotic proteins.
- The extent of mitochondrial outer membrane permeabilization (MOMP) is measured. This can be assessed by the loss of mitochondrial membrane potential (using dyes like JC-1) or the release of cytochrome c.
- The pattern of mitochondrial depolarization in response to different BH3 peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival. For instance, sensitivity to the NOXA peptide indicates MCL-1 dependence.

Conclusion

JNJ-4355 and other selective MCL-1 inhibitors represent a promising therapeutic strategy to overcome venetoclax resistance in hematological malignancies. The preclinical data strongly support the rationale of targeting MCL-1 in this setting, either as a monotherapy or in combination with venetoclax to induce synergistic apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of these novel agents. As more clinical data becomes available, the role of MCL-1 inhibitors like **JNJ-4355** in the treatment landscape of venetoclax-resistant cancers will be further elucidated.

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- To cite this document: BenchChem. [JNJ-4355: A Potent MCL-1 Inhibitor for Overcoming Venetoclax Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#jnj-4355-efficacy-in-venetoclax-resistant-cell-lines]

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